The synthesis of trovafloxacin-d4 mesylate involves several key steps:
The molecular formula of trovafloxacin-d4 mesylate is , with a molecular weight of approximately 512.46 g/mol . The structure features:
The structural representation can be visualized using various cheminformatics tools that provide 3D models based on SMILES notation.
Trovafloxacin-d4 mesylate participates in several significant chemical reactions:
The mechanism of action for trovafloxacin-d4 mesylate involves:
Trovafloxacin-d4 mesylate possesses several notable physical and chemical properties:
These properties are critical for its application in research settings.
Trovafloxacin-d4 mesylate is primarily utilized in scientific research as an antibiotic model compound. Its applications include:
Trovafloxacin-d4 mesylate incorporates four deuterium atoms (²H or D) at specific molecular positions, creating a stable isotopologue of the parent antibiotic. This strategic deuteration serves as an advanced tracer tool for investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of trovafloxacin without altering its inherent biological activity. The deuterium atoms function as spectroscopically distinct labels, enabling precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. As noted in pharmacological studies, deuterated analogs like Trovafloxacin-d4 allow researchers to distinguish endogenous drug metabolites from exogenous compounds in complex biological matrices such as serum and urine [5] [7]. This capability is critical for elucidating metabolic pathways and identifying potentially toxic intermediates that may arise during phase I metabolism (e.g., hydroxylation or demethylation). The deuterium kinetic isotope effect (DKIE) can also slow specific metabolic reactions, thereby extending the detectable lifespan of the compound in vivo [5].
Table 1: Analytical Techniques for Metabolic Tracing of Trovafloxacin-d4
| Technique | Detection Limit | Quantitative Precision (RSD%) | Key Applications |
|---|---|---|---|
| HPLC-Fluorescence | 0.1 µg/mL | ≤1.8% | Serum/urine pharmacokinetics [7] |
| LC-MS/MS | 0.01 ng/mL | ≤5.2% | Metabolite identification [5] |
| NMR (²H-Specific) | 10 µM | ≤3.5% | Isotope distribution analysis [5] |
The synthesis of Trovafloxacin-d4 mesylate hinges on selective deuterium incorporation into the 3-azabicyclo[3.1.0]hexyl moiety of the parent molecule. This is achieved through late-stage deuteration or de novo synthesis using deuterated building blocks:
Table 2: Key Reaction Parameters for Trovafloxacin-d4 Synthesis
| Synthetic Stage | Reagents/Conditions | Deuteration Efficiency | Yield |
|---|---|---|---|
| Precursor deuteration | NaBD₄, CD₃OD, 0°C, 4h | >95% D-incorporation | 78% |
| Nucleophilic substitution | D-labeled amine, DMF, 120°C, 24h | Positional specificity >99% | 82% |
| Salt formation | CH₃SO₃H (non-deuterated), EtOH, RT | N/A | 95% |
Verifying deuteration efficiency requires orthogonal analytical methods to confirm isotopic purity and site specificity:
Deuteration minimally influences trovafloxacin’s in vitro antibacterial activity but significantly alters its physicochemical properties:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4